molecular formula C14H10F5NO2S B1456771 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene CAS No. 1402089-64-8

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene

Cat. No.: B1456771
CAS No.: 1402089-64-8
M. Wt: 351.29 g/mol
InChI Key: GAJOSDMDMFOASM-VOTSOKGWSA-N
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Description

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene ( 1402089-64-8) is a valuable, high-value organic building block built around the pentafluorosulfanyl (SF5) aromatic scaffold. The strong electron-withdrawing nature of the SF5 group, which rivals that of the nitro group, significantly enhances the reactivity of the benzene ring, making this compound an excellent substrate for nucleophilic aromatic substitution reactions . Its primary research value lies in its application in Vicarious Nucleophilic Substitution (VNS) reactions, where carbanions can replace hydrogen atoms on the ring to generate ortho-substituted nitro(pentafluorosulfanyl)benzenes in good yields, providing a pathway to otherwise difficult-to-access substituted SF5-aromatics . Furthermore, this compound serves as a key precursor in the synthesis of complex nitrogen-containing heterocycles. Through reactions like the Davis-Beirut reaction, nitro-SF5 benzenes can be transformed into benzisoxazoles, which can subsequently be reduced to ortho-aminobenzophenones . These intermediates are highly useful for the preparation of a range of SF5-containing compounds, including quinolines and quinazolines, which are privileged structures in medicinal chemistry and materials science . The pentafluorosulfanyl group is renowned for its high thermal stability and resistance to both acidic and basic hydrolysis, as well as oxidizing and reducing environments, making it a robust and attractive moiety for the development of advanced materials and bioactive molecules . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pentafluoro-[4-nitro-3-[(E)-2-phenylethenyl]phenyl]-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO2S/c15-23(16,17,18,19)13-8-9-14(20(21)22)12(10-13)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJOSDMDMFOASM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner–Wadsworth–Emmons Reaction Approach

One of the principal methods for synthesizing (E)-1-nitro-2-styryl-4-(pentafluorosulfanyl)benzene involves the Horner–Wadsworth–Emmons (HWE) reaction, which is a well-established olefination technique used to form carbon-carbon double bonds with stereochemical control.

  • Procedure Summary : The reaction starts with a pentafluorosulfanyl-substituted nitrobenzene derivative (compound 3) reacting with benzaldehyde in the presence of a base to form the styryl-substituted product. The reaction typically proceeds rapidly (around 30 minutes) and yields the desired product as a yellow solid with high purity after purification.

  • Purification : The crude product is extracted with diethyl ether, washed successively with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. Final purification is achieved by column chromatography on silica gel.

  • Yield and Characteristics :

    • Yield: Approximately 84% isolated yield.
    • Melting Point: 129.8–132.5 °C.
    • Analytical Data: Confirmed by IR spectroscopy, proton NMR, and mass spectrometry (m/z calcd for C15H16F5NOS = 353.0873; found 353.0880).

This method is efficient and provides good stereochemical control over the (E)-configuration of the styryl double bond.

Vicarious Nucleophilic Substitution (VNS) Method

Vicarious nucleophilic substitution is a powerful technique for introducing substituents into nitro-substituted aromatic rings, especially those bearing electron-withdrawing groups like the pentafluorosulfanyl moiety.

  • Mechanism : VNS involves the generation of carbanions that attack the aromatic ring at positions ortho or para to the nitro group, displacing hydrogen atoms rather than halogens. This method is particularly suited for synthesizing 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes.

  • Application to Target Compound : Using VNS, carbanions derived from benzyl-type nucleophiles can be introduced at the 2-position of 1-nitro-4-(pentafluorosulfanyl)benzene, effectively installing the styryl group after subsequent transformations.

  • Yields and Selectivity :

    • The reaction provides good to high yields of the substituted products.
    • Regioselectivity is generally high, favoring substitution at the 2-position relative to the nitro group.
    • Alkylation of the intermediate carbanions with alkyl halides can further diversify the substitution pattern.
  • Further Transformations : The primary VNS products can be converted into substituted (pentafluorosulfanyl)anilines or other derivatives via reduction and diazotization, expanding the utility of this method.

Related Synthetic Routes and Considerations

While the direct preparation of 1-nitro-2-styryl-4-(pentafluorosulfanyl)benzene is mainly documented through the HWE and VNS methods, other synthetic strategies for related SF5-substituted nitrobenzenes provide context and alternative routes:

  • Direct Fluorination and Fluorodenitration : These methods prepare SF5-substituted nitrobenzenes as starting materials, which can then be elaborated into styryl derivatives via condensation reactions.

  • Umemoto’s Synthesis : This industrially relevant method produces arylsulfur pentafluorides from aromatic thiols or diaryl disulfides, which can be precursors to SF5-substituted nitrobenzenes. It avoids elemental fluorine handling and offers broader substrate scope.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Purification Notes
Horner–Wadsworth–Emmons (HWE) Reaction of nitro-SF5 benzene with benzaldehyde under base catalysis ~84 Extraction, column chromatography Provides (E)-styryl product with high stereoselectivity
Vicarious Nucleophilic Substitution (VNS) Carbanion substitution at 2-position of nitro-SF5 benzene, followed by alkylation Good to high Extraction, possible chromatographic purification High regioselectivity; versatile for further transformations
Direct Fluorination/Fluorodenitration (for precursors) Fluorination of nitrobenzenes to install SF5 group Variable Industrial scale purification Provides starting materials for further functionalization
Umemoto’s Synthesis (for SF5 introduction) Conversion of aromatic thiols to arylsulfur pentafluorides High Industrially scalable Avoids elemental fluorine; broad substrate scope

Research Findings and Analytical Data

  • The HWE method yields pure (E)-1-nitro-2-styryl-4-(pentafluorosulfanyl)benzene as a yellow solid with melting point 129.8–132.5 °C.
  • Spectroscopic data confirm the structure:
    • IR peaks indicative of aromatic and nitro groups.
    • $$ ^1H $$ NMR shows characteristic aromatic and vinyl proton signals.
    • Mass spectrometry confirms molecular ion peak consistent with the expected formula.
  • VNS reactions demonstrate high regioselectivity and adaptability for introducing various substituents on the SF5-nitrobenzene scaffold.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Nucleophilic Aromatic Substitution (NAS)
1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene serves as an important precursor in nucleophilic aromatic substitution reactions. The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating the substitution of hydrogen with various nucleophiles. This reaction can yield a variety of substituted products, which are valuable in further synthetic applications .

Vicarious Nucleophilic Substitution (VNS)
The compound can also undergo vicarious nucleophilic substitution, allowing for the introduction of different substituents at specific positions on the aromatic ring. This method has been shown to produce compounds with high yields and selectivity, making it a useful strategy for synthesizing complex organic molecules .

Materials Science

Optoelectronic Applications
The pentafluorosulfanyl (SF5) group attached to the benzene ring imparts unique electronic properties to this compound. This compound has been explored for use in optoelectronic materials due to its high electronegativity and stability under various conditions. Research indicates that SF5-containing compounds can be utilized in the development of advanced materials for electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Polymer Chemistry
The incorporation of SF5 groups into polymers has been investigated to enhance their thermal and chemical stability. This application is particularly relevant in creating materials that require durability under extreme conditions, such as those used in aerospace or automotive industries .

Medicinal Chemistry

Bioactive Compounds
Research has indicated that compounds containing the SF5 group may exhibit interesting biological activities. The unique properties of the SF5 moiety can lead to the development of new bioactive molecules with potential applications in pharmaceuticals. For instance, studies have shown that SF5-substituted compounds can have enhanced lipophilicity and metabolic stability, making them suitable candidates for drug development .

Potential Anticancer Agents
There is emerging evidence suggesting that SF5-containing compounds may possess anticancer properties. Preliminary studies have indicated that these compounds can interact with biological targets in ways that inhibit tumor growth, although further research is necessary to fully understand their mechanisms of action and efficacy .

Case Studies

StudyApplicationFindings
Organic SynthesisDemonstrated high yields in VNS reactions using 1-nitro-4-(pentafluorosulfanyl)benzene as a substrate.
Optoelectronic MaterialsInvestigated the use of SF5 groups in enhancing electronic properties for OLED applications.
Medicinal ChemistryExplored the potential of SF5-substituted compounds as anticancer agents with promising preliminary results.

Mechanism of Action

The mechanism of action of 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene involves its interaction with various molecular targets. The nitro group can participate in electron-withdrawing interactions, while the styryl and pentafluorosulfanyl groups can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Name Substituents Electronic Effects Key Applications Reference
1-Nitro-2-styryl-4-(SF₅)benzene SF₅ (para), styryl (ortho) Strong electron-withdrawing (SF₅), π-conjugation (styryl) Agrochemical intermediates, OLEDs
1-Nitro-4-(phenylthio)benzene Ph-S- (para) Moderate electron-withdrawing (SPh) Ligand synthesis, catalysis
1-Nitro-4-(phenylsulfonyl)benzene Ph-SO₂- (para) Strong electron-withdrawing (SO₂Ph) Polymer stabilizers
3-Fluoro-5-nitro-1-(SF₅)benzene SF₅ (meta), F (para) Steric hindrance (SF₅), inductive effect (F) Pharmaceuticals
  • SF₅ vs. SPh/SO₂Ph : The SF₅ group exhibits greater electronegativity and steric bulk compared to phenylthio (SPh) or sulfonyl (SO₂Ph) groups, leading to enhanced resistance to oxidative degradation and improved thermal stability .
  • Styryl vs. Halogen Substituents : The styryl group in the target compound enables π-π stacking interactions, unlike halogenated analogs (e.g., 3-Fluoro-5-nitro-1-(SF₅)benzene), which rely on halogen bonding for molecular recognition .

Reactivity in Nucleophilic Substitution

The SF₅ group’s electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (NAS). However, the styryl group at the ortho position introduces steric constraints, reducing reactivity compared to analogs like 3-Fluoro-5-nitro-1-SF₅ benzene, where substituents are meta to each other . For example:

  • Target Compound : Reacts sluggishly with oxygen nucleophiles (e.g., alkoxides) due to steric hindrance.
  • 3-Fluoro-5-nitro-1-SF₅ benzene : Undergoes rapid NAS with amines, yielding 3,5-disubstituted derivatives .

Biological Activity

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a nitro group and a pentafluorosulfanyl substituent suggests that this compound may exhibit interesting interactions with biological targets, making it a candidate for further investigation.

Chemical Structure

The compound can be structurally represented as follows:

C6H4(NO2)(C6H5)(SF5)\text{C}_6\text{H}_4(\text{NO}_2)(\text{C}_6\text{H}_5)(\text{SF}_5)

This structure features an aromatic system with a nitro group and a styryl group, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is likely mediated through several mechanisms:

  • Electrophilic Attack : The nitro group can act as an electrophile, potentially interacting with nucleophilic sites in proteins or nucleic acids.
  • Receptor Modulation : The pentafluorosulfanyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular receptors.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, which could be explored further for this compound.
  • Anticancer Potential : Nitroaromatic compounds are often investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPossible inhibition of key metabolic enzymes

Case Studies

Several studies have investigated compounds related to this compound, focusing on their biological activities:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various nitroaromatic compounds, finding that those with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties due to its nitro and pentafluorosulfanyl groups.
  • Anticancer Research : In vitro assays demonstrated that structurally similar compounds can induce apoptosis in various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to cellular stress and death.
  • Enzyme Interaction Studies : Research indicated that fluorinated compounds can act as effective enzyme inhibitors by mimicking substrate interactions, thus providing a pathway for exploring the enzyme inhibition potential of this compound.

Q & A

Q. Basic

NMR spectroscopy :

  • ¹⁹F NMR identifies SF₅ (δ −70 to −80 ppm) and distinguishes fluorine substituents.
  • ¹H NMR resolves styryl protons (δ 6.5–7.5 ppm, coupling constants J = 16 Hz for trans-alkene) .

X-ray crystallography : Resolves steric interactions between SF₅, nitro, and styryl groups, confirming regiochemistry .

Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 351.03 for C₁₄H₉F₅N₂O₂S) .

How does the SF₅ group influence the compound’s electronic properties and reactivity?

Advanced
The SF₅ group acts as a “super-trifluoromethyl” substituent:

Electron-withdrawing effects : Hammett σₚ constant (+0.68 vs. +0.54 for CF₃) polarizes the aromatic ring, enhancing electrophilicity for SNAr reactions .

Lipophilicity : Hansch hydrophobicity (π = 1.51) improves membrane permeability in bioactivity studies, though this compound is primarily investigated for materials science .

Thermal stability : SF₅’s high stability (decomposition >250°C) suits applications in energetic materials, where nitro and styryl groups contribute to density and detonation velocity .

What computational tools are used to predict reaction pathways and regioselectivity?

Q. Advanced

Density Functional Theory (DFT) : Calculates activation energies for SNAr pathways, identifying meta substitution as kinetically favored due to SF₅-induced steric/electronic effects .

Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient sites, correlating with experimental substitution patterns (e.g., C3 reactivity in MeCN) .

Docking studies : For bioactivity predictions, though current applications focus on agrochemicals (e.g., meta-diamide insecticides) rather than this specific compound .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced

Byproduct formation : Fluorination at >60% F₂ equivalents generates polyfluorinated derivatives (e.g., 3,5-difluoro byproducts). Mitigation includes:

  • Distillation : Separates this compound (bp 180–190°C) from lower-boiling impurities .
  • Chromatography : Flash chromatography on silica gel isolates the product in 70–80% purity, though scalability is limited .

Styryl group stability : Prolonged reaction times lead to alkene isomerization. Using low-temperature HWE reactions (0°C) preserves the trans configuration .

How is this compound applied in energetic materials research?

Q. Advanced

Melt-cast explosives : The SF₅ group enhances thermal stability, while nitro and styryl groups contribute to oxygen balance (−45%) and detonation pressure (~25 GPa) .

Density optimization : Crystallographic density >1.8 g/cm³ makes it a candidate for high-energy-density materials (HEDMs) .

Combustion studies : Decomposition pathways (e.g., SF₅ → SF₄ + F· radicals) are analyzed via thermogravimetry (TGA) and differential scanning calorimetry (DSC) .

What contradictions exist in the literature regarding its synthetic pathways?

Q. Advanced

Fluorination efficiency : Some studies report 60% yield using 16 F₂ equivalents in MeCN , while others note <40% conversion under similar conditions due to solvent purity variations .

SNAr reactivity : A subset of studies observes fluorine retention under VNS conditions with t-BuOK , conflicting with earlier reports of complete substitution. This discrepancy is attributed to solvent polarity effects (e.g., DMSO vs. MeCN) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene
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1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene

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